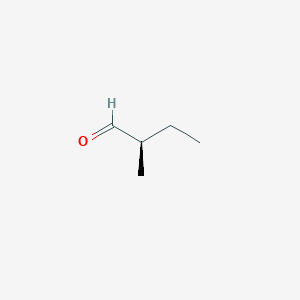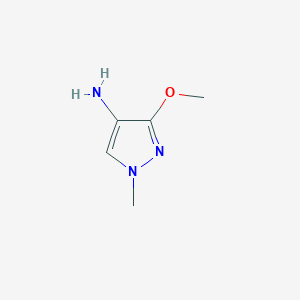
Ethanedial, dihydrazone
Overview
Description
Mechanism of Action
Target of Action
Ethanedial, also known as glyoxal, is an ethylene releasing plant growth regulator
Mode of Action
It is known that the action of ethanedial is due to the chemically reactive nature of glyoxal . The dihydrazone derivative may interact with its targets in a similar manner, but this requires further investigation.
Biochemical Pathways
Given that ethanedial is an ethylene releasing plant growth regulator , it may influence pathways related to plant growth and development
Result of Action
As an ethylene releasing plant growth regulator, Ethanedial may influence plant growth and development , but the specific effects of its dihydrazone derivative require further investigation.
Biochemical Analysis
Biochemical Properties
Ethanedial, dihydrazone has been found to play a role in biochemical reactions, particularly in the formation of covalent adaptable networks (CANs) . These networks are dynamic and cross-linked, providing a promising approach to solve the issue of recycling thermosets . The compound interacts with various enzymes and proteins, contributing to the stability of the hydrazone bond at around 100°C and favorable hydrazone exchangeability at elevated temperatures .
Cellular Effects
The effects of this compound on cells have been observed in the context of its antibacterial properties . The compound has been found to exhibit a high killing rate (95.8%) for Gram-negative bacteria such as E. coli . This suggests that this compound may influence cell function by interacting with bacterial cell signaling pathways and affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules. It forms a part of dynamic covalent epoxy networks, contributing to their malleability, reprocessability, and resistance to creep . The compound’s effects at the molecular level include the stabilization of the hydrazone bond and facilitation of hydrazone exchangeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits excellent dimensional stability and chemical resistance . Its degradation exhibits temperature, solvent, and acidity dependence .
Metabolic Pathways
Given its role in the formation of dynamic covalent networks, it may interact with enzymes or cofactors involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanedial, dihydrazone can be synthesized through the condensation reaction between glyoxal and hydrazine. The reaction typically involves mixing an aqueous solution of glyoxal with an aqueous solution of hydrazine hydrate under controlled conditions. The reaction proceeds as follows:
C2H2O2+2NH2NH2→C2H6N4+2H2O
The reaction mixture is usually stirred at room temperature for several hours until the formation of the dihydrazone is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of temperature and pH, and efficient purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethanedial, dihydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Ethanedial, dihydrazone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Glyoxal bis(2,4-dinitrophenylhydrazone): Similar structure but with different substituents on the hydrazone groups.
Oxalyl dihydrazone: Contains an oxalyl group instead of an ethanedial backbone.
Carbodihydrazone: Derived from carbohydrazide and has different chemical properties.
Uniqueness
Ethanedial, dihydrazone is unique due to its simple structure and the presence of two reactive hydrazone groups. This makes it a versatile compound for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in hydrogen bonding further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
2-hydrazinylideneethylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYMELXENLJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)C=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)
![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)






![ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3126255.png)
![2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile](/img/structure/B3126258.png)




